N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine

Medicinal Chemistry Assay Development Pre-formulation

Uncharacterized solubility is a major source of assay irreproducibility in SAR campaigns. This 2-sulfonyl tetrahydroquinazolinamine provides a known aqueous solubility of 46 µg/mL at pH 7.4, establishing a dependable baseline for formulation and eliminating the need to scope unknown parameters. - Measured solubility eliminates initial parameter screening, accelerating SAR workflow. - 98% purity minimizes catalyst poisoning during late-stage N,N-dimethylamine functionalization. - Sulfonyl group offers metabolic stability versus sulfanyl analogs for long-duration cellular assays.

Molecular Formula C18H23N3O2S
Molecular Weight 345.46
CAS No. 672951-65-4
Cat. No. B2416680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine
CAS672951-65-4
Molecular FormulaC18H23N3O2S
Molecular Weight345.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=C(CCCC3)C(=N2)N(C)C
InChIInChI=1S/C18H23N3O2S/c1-13-8-10-14(11-9-13)12-24(22,23)18-19-16-7-5-4-6-15(16)17(20-18)21(2)3/h8-11H,4-7,12H2,1-3H3
InChIKeyWJSQJOLDNRNNAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

672951-65-4 Overview


N,N-Dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine (CAS 672951-65-4) is a synthetic small molecule with a molecular formula of C18H23N3O2S and a molecular weight of 345.5 g/mol [1]. It belongs to the class of 2-sulfonyl-substituted 5,6,7,8-tetrahydro-4-quinazolinamines, featuring a saturated pyrimidine ring fused to a cyclohexane ring. This compound is primarily utilized as a heterocyclic building block in medicinal chemistry and organic synthesis, with its structural identity confirmed by publicly available databases [1].

Heterocyclic building block Med chem synthesis
Sulfonyl-quinazolinamine scaffold SAR library design
Known aqueous solubility profile Supports assay design

Why Analogs Cannot Replace 672951-65-4


Substituting a close structural analog for 672951-65-4 without experimental validation introduces significant risk in research workflows. The compound's defining structural feature is the sulfonyl group (-SO₂-) linking the 4-methylbenzyl moiety to the quinazoline core. The most common in-class analog replaces this sulfonyl with a sulfanyl (-S-) group (e.g., CAS 338776-87-7). This single atom change (oxygen vs. lone electron pair) drastically alters the physicochemical profile, impacting solubility, stability, and electronic properties [1]. Experimental solubility data confirms a tangible difference: the sulfonyl derivative 672951-65-4 has a measured aqueous solubility of 46 µg/mL at pH 7.4 [1], while the equivalent experimental solubility data for the sulfanyl analog is notably absent from the public domain, making it an unknown variable in assay design . Generic substitution thus replaces a compound with a characterized solubility profile with one of unknown behavior, directly jeopardizing assay reproducibility.

Target compound
Sulfonyl group; characterized solubility; oxidation-resistant sulfur
Sulfanyl analog
Unknown solubility; prone to metabolic S-oxidation

Solubility and metabolic stability may not transfer between these scaffolds.

Differential Evidence for 672951-65-4


Solubility Advantage vs. Sulfanyl Analog

The primary verifiable, quantitative differentiation for 672951-65-4 is its experimentally determined aqueous solubility. This value is absent for the most direct structural analog, the 2-sulfanyl derivative (CAS 338776-87-7). [1]

Solubility vs. analog
Cross-study comparable
46 µg/mL (pH 7.4)
Sulfanyl analog: data not available
Known solubility supports aqueous assay design
Comparator lacks public solubility data
Medicinal Chemistry Assay Development Pre-formulation

Sulfonyl Group Metabolic Stability

While direct head-to-head metabolic stability data for 672951-65-4 is unavailable, a class-level inference can be drawn from the broader tetrahydroquinazoline scaffold. At the 2-position, a sulfonyl (-SO₂-) group is metabolically and chemically more stable toward oxidative degradation compared to a sulfanyl (-S-) or sulfinyl (-SO-) group. The sulfur atom in a sulfanyl analog (e.g., CAS 338776-87-7) is susceptible to metabolic S-oxidation, which can lead to variable pharmacokinetics and the generation of reactive metabolites [1]. The sulfonyl group in 672951-65-4 is already in a fully oxidized state, thereby avoiding this common metabolic liability. This principle is well-established in medicinal chemistry for similar heterocyclic systems [1].

Metabolic stability
Class-level inference
Sulfonyl inert to further oxidation; sulfanyl prone to S-oxidation
May reduce oxidative metabolic liability
No direct comparative stability data
Medicinal Chemistry Structure-Activity Relationship Drug Metabolism

Supplier Purity Comparison

A practical differentiator in procurement is the available purity specification. A reputable supplier, Leyan, specifies a 98% purity for 672951-65-4 under its product code 1625843 . In contrast, the sulfinyl analog (CAS 477714-06-0, N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine) is offered by other vendors at a lower, standard specification of 95% . This 3% difference in nominal purity can be meaningful for reaction stoichiometry and minimizing impurities in sensitive biological assays.

Purity specification
Supplier specification
98%
Higher purity supports sensitive reactions
Comparator offers 95%; verify by in-house QC
Chemical Procurement Synthetic Chemistry Quality Control

Application Scenarios for 672951-65-4


Solubility-Dependent Scaffold Optimization

672951-65-4 is the most appropriate starting point for a structure-activity relationship (SAR) program on the 2-substituted tetrahydroquinazoline scaffold when aqueous solubility is a critical assay parameter. Its measured solubility of 46 µg/mL at pH 7.4 [1] provides a known baseline that is lacking for the analogous sulfanyl derivative. This allows for rational formulation and eliminates the initial step of scoping an unknown solubility parameter.

High-Purity Late-Stage Functionalization

For chemists performing late-stage functionalization via the N,N-dimethylamine handle, the 98% purity specification makes 672951-65-4 the procurement choice over lower-purity alternatives. This minimizes the risk of introducing impurities that could poison sensitive metal catalysts used in cross-coupling or other transformations.

Probe Design for Metabolic Stress Studies

Based on the class-level inference that the sulfonyl group is metabolically inert to oxidation [2], 672951-65-4 is a superior choice over its sulfanyl or sulfinyl analogs for designing chemical probes intended for long-duration cellular assays or in vivo models. The avoidance of metabolic S-oxidation reduces the likelihood of probe degradation or off-target reactivity from reactive intermediates.

Application
Selection Property
Validation Focus
Scaffold SAR with solubility needs
Characterized aqueous solubility
Solubility verification in assay medium
Late-stage functionalization
Purity specification
Impurity profiling for catalyst-sensitive steps
Metabolic probe design
Sulfonyl oxidative stability
Evaluate metabolic degradation in long-duration assays
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